Methylhexahydrophthalic anhydride

Epoxy Curing Agents Electrical Insulation Thermal Stability

Methylhexahydrophthalic anhydride (MHHPA, CAS 25550-51-0) is a saturated cycloaliphatic anhydride that serves as a high-performance epoxy resin curing agent. It is characterized as a colorless, transparent liquid with low viscosity and a long pot life in epoxy formulations.

Molecular Formula C9H12O3
CH3C6H9(CO)2O
C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 25550-51-0
Cat. No. B008399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylhexahydrophthalic anhydride
CAS25550-51-0
Synonymsmethyl hexahydrophthalic anhydride (MHHPA); hexahydromethylphthalic anhydride; methyl-1,2-cyclohexanedicarboxylic anhydride mixture of isomers; 1,3-Isobenzofurandione, hexahydromethyl-; 1. Methyl Hexahydrophthalic Anhydride (MHHPA); METHYLAEXAHYDROPHTHALI
Molecular FormulaC9H12O3
CH3C6H9(CO)2O
C9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC12CCCCC1C(=O)OC2=O
InChIInChI=1S/C9H12O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h6H,2-5H2,1H3
InChIKeyVYKXQOYUCMREIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: reaction
Solubility in water at 20 °C: reaction

Structure & Identifiers


Interactive Chemical Structure Model





Methylhexahydrophthalic Anhydride (MHHPA, CAS 25550-51-0): A Critical Overview of Cycloaliphatic Anhydride Curing Agents


Methylhexahydrophthalic anhydride (MHHPA, CAS 25550-51-0) is a saturated cycloaliphatic anhydride that serves as a high-performance epoxy resin curing agent [1]. It is characterized as a colorless, transparent liquid with low viscosity and a long pot life in epoxy formulations [1]. MHHPA is distinguished from its primary industrial analog, methyl tetrahydrophthalic anhydride (MTHPA), by the complete saturation of its cycloaliphatic ring, achieved through catalytic hydrogenation of the MTHPA precursor [2]. This structural saturation is the fundamental basis for the enhanced thermal, electrical, and weathering stability observed in MHHPA-cured systems [1].

The Unseen Cost of Substituting Methylhexahydrophthalic Anhydride with Generic Analogs


Substituting MHHPA with a less expensive or more readily available anhydride, such as methyl tetrahydrophthalic anhydride (MTHPA) or phthalic anhydride (PA), without rigorous validation is a high-risk procurement decision. While these compounds share the same functional anhydride group, their core ring structures dictate vastly different performance outcomes in the final thermoset polymer [1]. The unsaturated ring in MTHPA creates sites for thermal and oxidative degradation, leading to inferior long-term electrical properties and discoloration compared to the fully saturated MHHPA structure [1]. Similarly, the use of an aromatic anhydride like PA results in a more brittle network with significantly lower glass transition temperature and inferior insulating performance, as quantified in recent studies [2]. The following evidence demonstrates that these structural differences translate directly into quantifiable performance gaps that impact product reliability in demanding applications.

Methylhexahydrophthalic Anhydride (MHHPA) Quantitative Differentiation Data Guide


MHHPA vs. Methyl Tetrahydrophthalic Anhydride (MTHPA): Enhanced Thermal and Electrical Stability

MHHPA demonstrates superior electrical properties and a higher heat deflection temperature compared to its closest analog, methyl tetrahydrophthalic anhydride (MTHPA) [1]. This differential performance is attributed to the complete saturation of MHHPA's cycloaliphatic ring, which eliminates the reactive double bond present in MTHPA [1]. The result is a cured network with greater thermal endurance and better retention of electrical insulating properties at elevated temperatures [1].

Epoxy Curing Agents Electrical Insulation Thermal Stability

MHHPA vs. Phthalic Anhydride (PA): 78% Higher Glass Transition Temperature and Reduced Curing Time

In a direct comparative study, partially or fully substituting phthalic anhydride (PA) with MHHPA in an unsaturated polyester resin (UPR) formulation led to substantial performance enhancements [1]. The incorporation of MHHPA increased the glass-transition temperature (Tg) of the polymer by approximately 78%, which directly elevates the working temperature limit of the material [1]. Furthermore, the MHHPA-modified system exhibited a 40% reduction in curing time and a 2.5-fold decrease in reaction enthalpy, indicating a more efficient and controllable curing process [1].

Unsaturated Polyester Resin Thermomechanical Properties Glass Transition Temperature

MHHPA vs. Dicyandiamide and Phenolic Resins: Optimal Performance in Electrically Conductive Adhesives

A study evaluating three types of latent curing agents for isotropic conductive adhesives (ECAs) found that the formulation using MHHPA (designated MeHHPA) exhibited the best overall combination of performance metrics [1]. The investigation compared MHHPA against dicyandiamide and a phenolic resin hardener, assessing the thermal stability, lap shear strength, and volume resistivity of the resulting ECAs [1]. While specific numerical data is not provided in the abstract, the conclusion that MHHPA provides the 'best combination performance' establishes its superior balance of electrical, mechanical, and reliability properties for this demanding application [1].

Electrically Conductive Adhesives LED Packaging Latent Curing Agents

MHHPA in Imide-Containing Epoxy Thermosets: Achieving a Low Dielectric Constant of 3.24 at 100 MHz

When used as the hardener for a novel imide-containing epoxy prepolymer (BAPT-EP), the resulting BAPT-EP/MHHPA thermoset exhibited a low dielectric constant of 3.24 at 100 MHz [1]. This value is a key performance indicator for high-frequency electronic applications, where lower dielectric constants reduce signal propagation delay and cross-talk [1]. The study also reported a low coefficient of thermal expansion (CTE) of 52.5 ppm/°C for this system [1].

Dielectric Properties High-Performance Thermosets Electronics Encapsulation

Comparative Curing Kinetics: MHHPA Exhibits Higher Activation Energy than Bio-Based Rosin Anhydride

In a comparative study of curing agents for a hot-melt prepreg system, the activation energy (Ea) for the epoxy/MHHPA system was determined to be 81.04 kJ/mol, using the Kissinger method [1]. This was notably higher than the Ea for a novel bio-based rosin-sourced anhydride (RAM) system, which had activation energies of 68.9 and 86.5 kJ/mol for its two reaction stages [1]. The higher Ea for the MHHPA system indicates that its curing reaction is more temperature-sensitive and provides a baseline for comparing cure cycle efficiency and thermal latency against emerging bio-based alternatives [1].

Curing Kinetics Composite Materials Hot-Melt Prepreg

Methylhexahydrophthalic Anhydride (MHHPA): High-Value Research and Industrial Application Scenarios


High-Reliability Electrical and Electronic Encapsulation

MHHPA is the preferred curing agent for encapsulating sensitive electronic components such as semiconductors, outdoor high-voltage insulators, capacitors, and LED packages [1]. Its selection over MTHPA is driven by its proven superior electrical properties and higher heat deformation temperature, ensuring long-term insulation performance and operational stability at elevated temperatures [1]. This directly addresses the procurement requirement for upgrading component reliability in demanding electrical applications.

High-Temperature Unsaturated Polyester Resins (UPRs)

MHHPA serves as a high-value structural modifier for phthalic anhydride (PA)-based unsaturated polyester resins [1]. Incorporating MHHPA yields a polymer with a ~78% higher glass transition temperature, significantly increasing the material's maximum service temperature [1]. Additionally, it accelerates manufacturing by reducing curing time by up to 40% [1]. This scenario highlights a compelling case for formulators seeking to enhance the thermal performance and process efficiency of UPRs for applications like automotive parts and outdoor composites.

Electrically Conductive Adhesives (ECAs) for Advanced Packaging

In the formulation of isotropic conductive adhesives (ECAs), MHHPA functions as a high-performance latent hardener [1]. Compared to other common latent curing agents like dicyandiamide and phenolic resins, MHHPA-based ECAs demonstrate a superior balance of thermal stability, mechanical strength, and electrical conductivity [1]. This optimized property set is essential for reliable interconnects in LED assembly and other advanced electronics packaging applications where long-term performance and device reliability are critical.

High-Frequency Electronic Substrates and Encapsulants

MHHPA is a key hardener for developing advanced epoxy thermosets with low dielectric properties [1]. When used with specialized epoxy prepolymers, it enables the creation of materials with a low dielectric constant (e.g., 3.24 at 100 MHz) and a low coefficient of thermal expansion [1]. This performance is critical for minimizing signal loss and ensuring dimensional stability in high-frequency applications such as 5G communication devices, radar systems, and high-speed computing hardware, making MHHPA a strategic material for cutting-edge electronics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylhexahydrophthalic anhydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.